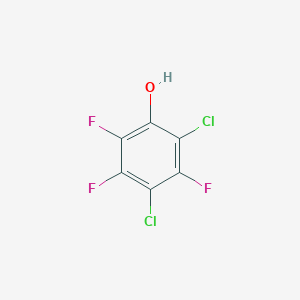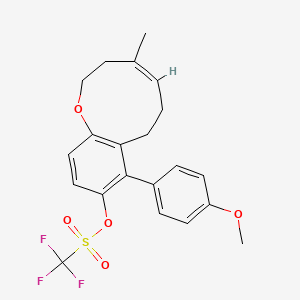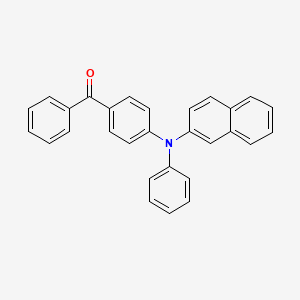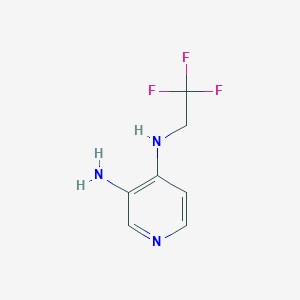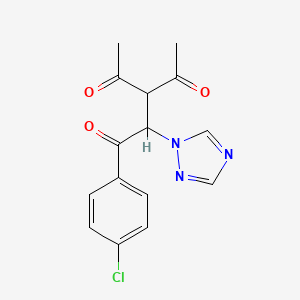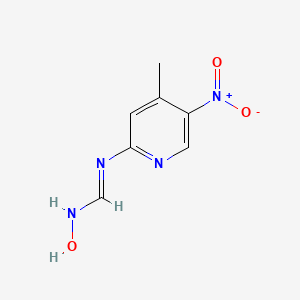![molecular formula C9H13NS B14133397 2-[(Butan-2-yl)sulfanyl]pyridine CAS No. 52197-11-2](/img/structure/B14133397.png)
2-[(Butan-2-yl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Butan-2-yl)sulfanyl]pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. The presence of a butan-2-ylsulfanyl group attached to the pyridine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Butan-2-yl)sulfanyl]pyridine typically involves the reaction of pyridine with butan-2-ylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
Pyridine+Butan-2-ylsulfanyl chlorideNaOH, refluxthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-[(Butan-2-yl)sulfanyl]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridines, aminopyridines, and hydroxypyridines.
Scientific Research Applications
2-[(Butan-2-yl)sulfanyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Butan-2-yl)sulfanyl]pyridine involves its interaction with specific molecular targets and pathways. The sulfur atom in the butan-2-ylsulfanyl group can form covalent bonds with biological molecules, leading to the modulation of enzyme activity and signaling pathways. The pyridine ring can interact with nucleic acids and proteins, affecting their structure and function.
Comparison with Similar Compounds
2-[(Methylsulfanyl)pyridine]: Similar structure but with a methyl group instead of a butan-2-yl group.
2-[(Ethylsulfanyl)pyridine]: Contains an ethyl group instead of a butan-2-yl group.
2-[(Propylsulfanyl)pyridine]: Contains a propyl group instead of a butan-2-yl group.
Uniqueness: 2-[(Butan-2-yl)sulfanyl]pyridine is unique due to the presence of the butan-2-ylsulfanyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological molecules, making it a valuable compound for various applications.
Properties
CAS No. |
52197-11-2 |
|---|---|
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-butan-2-ylsulfanylpyridine |
InChI |
InChI=1S/C9H13NS/c1-3-8(2)11-9-6-4-5-7-10-9/h4-8H,3H2,1-2H3 |
InChI Key |
DEAIWWVHDZPYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)
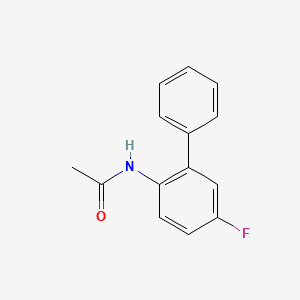
![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
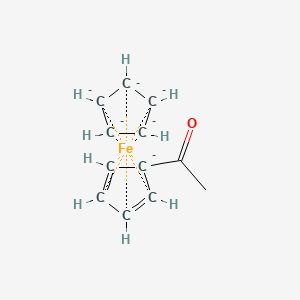
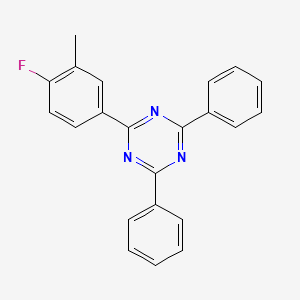
![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
